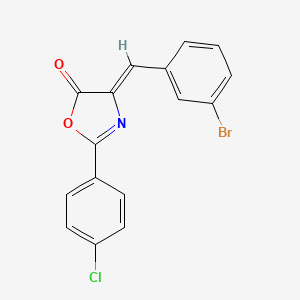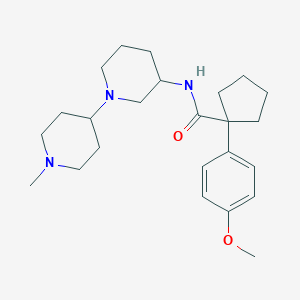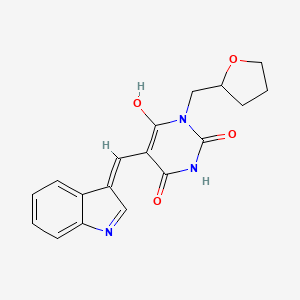
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one, also known as BBBO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and materials science. BBBO belongs to the family of oxazole compounds and has a unique chemical structure that makes it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is thought to exert its effects through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce cell death in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of cancer cells. In addition, 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is its unique chemical structure, which makes it a promising candidate for further research in various fields. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is also relatively easy to synthesize using a variety of methods. However, one limitation of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and inflammatory diseases. Another direction is to explore its potential use as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one and its effects on various signaling pathways and enzymes.
Métodos De Síntesis
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one can be synthesized using a variety of methods, including the condensation reaction of 3-bromobenzaldehyde and 4-chlorophenylglycine in the presence of a base, followed by cyclization with an appropriate reagent. Another method involves the reaction of 3-bromobenzaldehyde and 4-chlorophenylhydrazine in the presence of a base, followed by oxidation and cyclization.
Aplicaciones Científicas De Investigación
4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicine and materials science. In medicine, 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been shown to have anti-inflammatory and anti-cancer properties. 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has also been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment. In materials science, 4-(3-bromobenzylidene)-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMUBPKLMTXGCI-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(3-Bromophenyl)methylidene]-2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[2-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5973607.png)
![N-[1,1-dimethyl-2-(2-methyl-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B5973624.png)
![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5973631.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)

![[1-(3-chlorobenzoyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5973659.png)

![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)
![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)